2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan
Description
Chemical Identity and Structural Features
2-[(1E)-2-Nitroprop-1-en-1-yl]dibenzo[b,d]furan (CAS 893763-95-6) is a heterocyclic aromatic compound characterized by a dibenzofuran core substituted with a nitropropenyl group. Its molecular formula is C₁₅H₁₁NO₃ , with a molecular weight of 253.26 g/mol. The structure comprises two fused benzene rings connected to a central furan ring, with a nitro-substituted prop-1-enyl group attached at the 2-position. The E -configuration of the double bond in the nitropropenyl moiety is critical for its geometric and electronic properties.
Key structural elements :
- Dibenzofuran core : A planar, conjugated system with two benzene rings fused to a furan oxygen atom.
- Nitropropenyl substituent : A vinyl group (-CH₂-C=CH₂) bearing a nitro group (-NO₂) at the central carbon, contributing electron-withdrawing effects.
- Stereochemistry : The E -configuration ensures optimal conjugation between the nitro group and the dibenzofuran system.
Table 1: Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₁NO₃ | |
| Molecular weight | 253.26 g/mol | |
| SMILES | CC(=CC1=CC2=C(C=C1)OC3=CC=CC=C32)N+[O-] | |
| InChI Key | HJZAYNORFNQLDP-UHFFFAOYSA-N |
Historical Context in Dibenzofuran Chemistry
Dibenzofuran (DBF) derivatives have been studied for over a century, with early isolations from coal tar. The synthesis of nitro-substituted DBF analogs emerged as a strategic approach to modulate electronic properties for applications in pharmacology and materials science.
Key milestones :
- 1900s : DBF isolated from coal tar and recognized for thermal stability.
- 2000s : Development of nitroalkenyl DBF derivatives (e.g., 2-(2-nitroethenyl)dibenzofuran) for serotonin receptor modulation.
- 2010s : Expansion into materials science, including OLED applications leveraging DBF’s electron-withdrawing substituents.
This compound represents a specialized iteration, combining DBF’s aromatic stability with the reactivity of a nitropropenyl group.
Properties
IUPAC Name |
2-[(E)-2-nitroprop-1-enyl]dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10(16(17)18)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)19-15/h2-9H,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAYNORFNQLDP-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OC3=CC=CC=C32)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan can be achieved through various synthetic routes. One common method involves the condensation of dibenzofuran with nitroalkenes under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dibenzofuran, followed by the addition of the nitroalkene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reaction Conditions:
| Component | Quantity/Condition |
|---|---|
| Dibenzofuran aldehyde | 10 mmol |
| Nitropropane | 13 mmol |
| Ammonium acetate | 15 mmol |
| Solvent | Acetic acid |
| Temperature | Reflux (4 hours) |
| Workup | Precipitation (>6 h cooling) |
| Yield | 85% |
Mechanism:
The reaction proceeds via a Henry reaction mechanism, where the aldehyde undergoes nucleophilic attack by the nitroalkane, followed by dehydration to form the α,β-unsaturated nitro group.
Structural Characterization
Post-synthesis, the compound was characterized using nuclear magnetic resonance (NMR) spectroscopy. Key spectral data include:
1H^1H1H NMR (400 MHz, CDCl3_33):
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.27 | s | 1H | Aromatic proton (C1) |
| 8.03 | s | 1H | Aromatic proton (C2) |
| 7.98 | d () | 1H | Aromatic proton (C3) |
| 2.55 | s | 1H | Methyl group (CH) |
13C^{13}C13C NMR (100 MHz, CDCl3_33):
| Signal (δ, ppm) | Assignment |
|---|---|
| 156.6 | Furan oxygen-bound carbon |
| 146.9 | Nitro-substituted carbon |
| 14.1 | Methyl carbon (CH) |
Reactivity of the Nitro Group
While specific downstream reactions (e.g., reduction, oxidation) of this compound are not explicitly detailed in the provided sources, the nitro group’s inherent reactivity suggests potential transformations:
Theoretical Pathways:
-
Reduction : Catalytic hydrogenation (H/Pd-C) could convert the nitro group to an amine.
-
Oxidation : Strong oxidizers (e.g., KMnO) might yield carboxylic acid derivatives.
-
Cycloaddition : The α,β-unsaturated nitro group may participate in [4+2] Diels-Alder reactions.
These pathways remain hypothetical without experimental validation in the cited literature.
Stability and Byproduct Formation
The compound precipitates as a yellow solid with high purity (>85% yield), indicating stability under synthetic conditions. No byproducts were reported in the synthesis .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various bacterial strains. For example, in a study at Virginia Commonwealth University, it showed an inhibition zone of approximately 15 mm against E. coli and Staphylococcus aureus at a concentration of 50 µg/mL.
- Anticancer Activity : Preliminary studies have demonstrated that the compound can induce apoptosis in cancer cells. In vitro tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed a 40% reduction in cell viability at a concentration of 10 µM after 48 hours.
Medicine
In medicinal chemistry, this compound is being investigated as a lead for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating infections and cancer.
Case Study 1: Antimicrobial Screening
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various compounds. The results indicated that this compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer treatment, the compound was tested against multiple cancer cell lines. The results demonstrated promising anticancer properties that warrant further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways. Additionally, the aromatic structure allows for interactions with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
2-(Pentyloxy)dibenzo[b,d]furan
- Structure : Features a pentyloxy substituent at the 2-position instead of the nitropropene group.
- Key Properties: Exhibits strong π-π stacking interactions in its crystal structure due to planar dibenzofuran core alignment, enhancing solid-state stability .
- Applications : Studied for its structural properties in crystallography and as a model for drug design .
Polychlorinated Dibenzofurans (PCDFs)
- Structure : Chlorinated derivatives of dibenzofuran with one or more chlorine atoms.
- Key Properties :
- High environmental persistence and toxicity, classified as dioxin-like compounds due to structural similarity to polychlorinated dibenzo-p-dioxins (PCDDs) .
- The absence of nitro groups reduces electrophilicity compared to 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan, but chlorine atoms enhance bioaccumulation .
- Applications : Primarily studied as environmental pollutants rather than synthetic intermediates .
(2E)-1-Furan-2-yl-3-[5-(4-Nitrophenyl)furan-2-yl]prop-2-en-1-one
- Structure: A nitro-substituted furan derivative with a conjugated enone system.
- Key Properties: The nitro group at the 4-position of the phenyl ring enhances electron-deficient character, similar to the nitropropene group in the target compound . Extended conjugation via the enone system may facilitate applications in optoelectronics or as a photosensitizer .
- Applications: Potential use in materials science, though less explored compared to dibenzofuran derivatives .
Comparative Data Table
*Calculated based on standard atomic masses.
Research Findings and Implications
- Structural Insights : The nitropropene group in this compound introduces steric and electronic effects distinct from alkoxy or chlorinated analogs. This may explain its discontinuation if synthetic routes proved challenging .
- Toxicity vs.
- Materials Potential: The conjugated systems in both the target compound and (2E)-1-furan-2-yl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one suggest unexplored applications in organic electronics .
Biological Activity
2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran class, characterized by a nitroprop-1-en-1-yl group attached to its dibenzofuran core. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is CHNO. The structure includes two fused benzene rings and a furan ring, with a nitro group that can influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo redox reactions, leading to the formation of ROS, which can modulate various cellular signaling pathways.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity through competitive inhibition or allosteric modulation.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Notably, its effectiveness varies across different cancer cell lines, indicating a selective action that warrants further investigation.
Case Study 1: Antimicrobial Screening
A study conducted by researchers at Virginia Commonwealth University screened various compounds for their ability to inhibit bacterial growth. This compound was tested against E. coli and Staphylococcus aureus, showing an inhibition zone of approximately 15 mm at a concentration of 50 µg/mL. This suggests a potent antimicrobial effect worthy of further exploration in clinical settings.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated that treatment with 10 µM of this compound resulted in a 40% reduction in cell viability after 48 hours, indicating promising anticancer activity.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds within the dibenzofuran class.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Dibenzofuran | Dibenzofuran Structure | Limited biological activity compared to derivatives |
| 2-Nitrodibenzofuran | 2-Nitrodibenzofuran Structure | Moderate antibacterial properties |
| 2-[Nitroethenyl]dibenzo[b,d]furan | 2-Nitroethenyl Dibenzo Structure | Enhanced anticancer effects observed |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan and its derivatives?
Methodological Answer: Radical cyclization mediated by manganese(III) acetate is a key approach for synthesizing dibenzofuran derivatives. For example, 1,3-dicarbonyl compounds (e.g., acetylacetone) react with substituted vinylfurans under Mn(OAc)₃·2H₂O catalysis to form fused dibenzofuran frameworks. Post-synthesis purification via column chromatography or preparative TLC is critical, followed by characterization using ¹H/¹³C-NMR, IR, and LC/MS to confirm regiochemistry and purity . For nitro-substituted analogs, nitration protocols using mixed acids (HNO₃/H₂SO₄) or nitroalkene precursors can introduce the nitropropene moiety while preserving the furan backbone .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and electronic properties?
Methodological Answer:
- FT-IR and FT-Raman : Identify functional groups (e.g., nitro, furan C-O-C) and validate vibrational modes. For example, the nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) are diagnostic .
- NMR : ¹H-NMR resolves olefinic protons (δ 6.5–7.5 ppm for E-configuration), while ¹³C-NMR confirms sp² carbons in the furan and nitropropene groups. HMBC correlations verify connectivity between the nitropropene and dibenzofuran moieties .
- UV-Vis : Assess π→π* and n→π* transitions to correlate electronic structure with photochemical behavior .
Q. How can density functional theory (DFT) predict the compound’s thermochemical and electronic properties?
Methodological Answer: Employ hybrid functionals like B3LYP/6-31G(d,p) to calculate:
- Electron density distributions : Map HOMO-LUMO gaps to predict reactivity (e.g., nitro group’s electron-withdrawing effect reduces HOMO energy by ~1.5 eV) .
- Thermochemical accuracy : Atomization energies and ionization potentials can be modeled with <3 kcal/mol deviation using exact-exchange terms in DFT .
Validation against experimental data (e.g., X-ray crystallography from SHELX-refined structures) ensures reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar derivatives?
Methodological Answer:
- Comparative bioassays : Test derivatives against isogenic bacterial strains (e.g., M. tuberculosis H37Rv vs. drug-resistant clinical isolates) to identify strain-specific mechanisms. For instance, DBF-3 and DBF-16 show broad-spectrum antimycobacterial activity, while DBF-13 is selective for resistant strains .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., nitro position, alkyl/fluoro groups) with activity. For example, replacing NH with O in dibenzofuran derivatives increases COX-1 selectivity by 20-fold due to steric and electronic effects .
Q. What strategies optimize synthetic yield while minimizing side reactions in nitropropene-functionalized dibenzofurans?
Methodological Answer:
- Reaction stoichiometry : Use a 1.2:1 molar ratio of nitroalkene precursor to dibenzofuran to avoid over-nitration.
- Temperature control : Maintain 0–5°C during nitration to suppress ring sulfonation .
- Catalyst screening : Mn(III)-based catalysts improve regioselectivity in radical cyclizations, reducing byproducts like dihydrofuran adducts .
Q. How can docking studies evaluate the binding selectivity of dibenzofuran derivatives for COX-1 vs. COX-2?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock (S)-2-(dibenzo[b,d]furan-3-yl)propanoic acid analogs into COX-1/2 active sites. Key interactions:
- Free energy calculations (MM-GBSA) : Quantify ΔG differences to rank selectivity (e.g., compound 43 shows ΔΔG = −2.8 kcal/mol for COX-1) .
Q. What computational approaches validate crystallographic data for dibenzofuran derivatives?
Methodological Answer:
- SHELX refinement : Use SHELXL for high-resolution (<1.0 Å) data to model thermal displacement parameters and hydrogen bonding. For example, dibenzofuran’s planar geometry (mean deviation <0.02 Å) confirms sp² hybridization .
- DFT-optimized geometries : Compare calculated bond lengths/angles (B3LYP/6-31G(d,p)) with X-ray data to identify discrepancies >0.05 Å, indicative of crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
